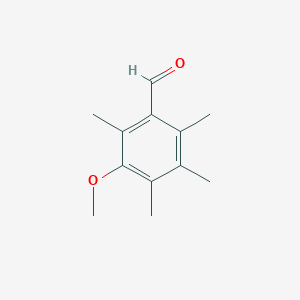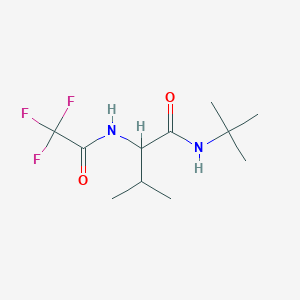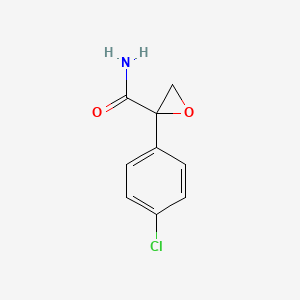![molecular formula C8H4Cl3O4P B14398457 2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole CAS No. 88399-67-1](/img/structure/B14398457.png)
2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole is a complex organic compound characterized by its unique structure, which includes a trichloroacetyl group and a benzodioxaphosphole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole typically involves the reaction of trichloroacetyl chloride with a suitable precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with careful monitoring of reaction parameters to maintain consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trichloroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mecanismo De Acción
The mechanism by which 2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole exerts its effects involves interactions with specific molecular targets. The trichloroacetyl group is known to participate in various chemical reactions, which can influence the compound’s activity. The benzodioxaphosphole ring may interact with biological molecules, affecting their function and leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Trichloroacetyl chloride: Shares the trichloroacetyl group but lacks the benzodioxaphosphole ring.
Chloroacetyl chloride: Similar in structure but with fewer chlorine atoms.
2,2,2-Trichloroethyl chloroformate: Contains a trichloroethyl group instead of the trichloroacetyl group.
Uniqueness
2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole is unique due to the presence of both the trichloroacetyl group and the benzodioxaphosphole ring.
Propiedades
Número CAS |
88399-67-1 |
|---|---|
Fórmula molecular |
C8H4Cl3O4P |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
1,3,2-benzodioxaphosphol-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H4Cl3O4P/c9-8(10,11)7(12)15-16-13-5-3-1-2-4-6(5)14-16/h1-4H |
Clave InChI |
NHUVZQZFGLRPQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OP(O2)OC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14398382.png)


![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine](/img/structure/B14398392.png)




![3-[(3-Methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14398416.png)
![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)
![N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14398436.png)

![(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14398445.png)
